2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Catalog No.
S792122
CAS No.
898758-31-1
M.F
C21H21Cl2NO3
M. Wt
406.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl...

CAS Number

898758-31-1

Product Name

2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

IUPAC Name

(2,4-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone

Molecular Formula

C21H21Cl2NO3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H21Cl2NO3/c22-17-5-6-18(19(23)13-17)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2

InChI Key

IFUVSYOGLPWNGE-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl

2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C21H21Cl2NO3 and a molecular weight of 406.3 g/mol. This compound belongs to the class of benzophenones, which are known for their ultraviolet (UV) absorption properties. The presence of two chlorine atoms in its structure enhances its potential UV-absorbing capabilities compared to unsubstituted benzophenones, making it a subject of interest in various applications such as sunscreens and UV filters .

The compound features a unique spirocyclic structure that includes a dioxa-azaspiro moiety, which may influence its solubility and biological interactions. Its chemical structure can be represented as follows:

text
Cl |C6H4-C(=O)-C6H4 | CH2 | N / \ O O

  • Mild skin irritation.
  • Potential endocrine disruption.

Benzophenones are widely recognized for their biological activity, particularly as UV filters in cosmetic formulations. The unique structure of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone suggests potential antimicrobial and antioxidant properties due to the presence of the nitrogen and oxygen atoms in its structure. These functional groups can enhance interactions with biological molecules, possibly leading to therapeutic applications in dermatology and pharmacology .

The synthesis of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Benzophenone Core: This could involve Friedel-Crafts acylation or similar methods to introduce the benzophenone structure.
  • Chlorination: Introducing chlorine substituents can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents.
  • Spirocycle Formation: The dioxa-azaspiro moiety can be synthesized via cyclization reactions involving appropriate precursors that contain both nitrogen and oxygen functionalities.

Specific synthetic routes may vary based on available starting materials and desired yields .

Due to its UV-absorbing properties, 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has potential applications in:

  • Cosmetics: As a UV filter in sunscreens and skin care products.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Polymer Chemistry: As a photoinitiator or stabilizer in polymer formulations exposed to UV light.

The compound's unique structure may also allow for novel applications in materials science and nanotechnology .

Several compounds share structural similarities with 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone:

Compound NameCAS NumberUnique Features
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone898762-22-6Different chlorine positioning
2,3-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone898758-28-6Similar structure with varied chlorine placement
3-Chloro-3'-piperidinomethylbenzophenoneNot specifiedContains a piperidine ring instead of spirocyclic structure

The uniqueness of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone lies in its specific arrangement of functional groups and spirocyclic structure that may confer distinct biological activities and enhanced UV absorption properties compared to these similar compounds .

2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone represents a complex organic compound belonging to the benzophenone derivative class, characterized by its distinctive structural features and functional groups [1]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,4-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, which precisely describes its molecular architecture according to established chemical nomenclature rules [2]. This compound is classified as a substituted benzophenone, featuring a central carbonyl group connecting two phenyl rings with specific substitution patterns [1] [3].

The molecular formula of this compound is C21H21Cl2NO3, with a calculated molecular weight of 406.3 g/mol [1]. The compound contains several key structural elements that define its classification: a benzophenone core (diphenyl ketone), chlorine substituents at the 2 and 4 positions of one phenyl ring, and a 1,4-dioxa-8-azaspiro[4.5]decyl group connected via a methyl bridge to the 4' position of the second phenyl ring [1] [2]. This combination of functional groups places the compound at the intersection of several chemical classes, including diaryl ketones, chlorinated aromatics, and spirocyclic nitrogen-containing heterocycles [3].

The compound is registered with the Chemical Abstracts Service (CAS) under the number 898758-31-1, providing a unique identifier for this specific chemical entity in scientific literature and databases [2]. From a structural classification perspective, this molecule represents a highly functionalized benzophenone derivative with potential applications in various fields of chemistry and materials science [1] [4].

Molecular Structure Analysis

Benzophenone Core Framework

The fundamental structural unit of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is the benzophenone core, which consists of two phenyl rings connected by a carbonyl (C=O) group [5]. This diphenyl ketone framework serves as the central scaffold upon which the various substituents are arranged [6]. The benzophenone core is characterized by its non-planar geometry, with the two phenyl rings typically oriented at dihedral angles relative to the plane containing the carbonyl group [7].

In the benzophenone structure, the carbonyl carbon adopts sp2 hybridization, creating a trigonal planar geometry with bond angles of approximately 120° [5] [6]. This configuration results in a characteristic bent structure where the two phenyl rings are not coplanar but rather twisted relative to each other [7]. The C=O bond in the benzophenone core typically exhibits a bond length of around 1.23 Å, consistent with the double bond character of the carbonyl group [6].

The non-planarity of the benzophenone framework arises from steric interactions between the ortho hydrogen atoms of the two phenyl rings [5] [7]. This structural feature significantly influences the overall molecular conformation and the spatial arrangement of the substituents [6]. The dihedral angle between the two phenyl rings in benzophenone derivatives typically ranges from 25° to 50°, depending on the nature and position of the substituents [7] [5].

The benzophenone core contributes significantly to the electronic properties of the molecule through its extended π-conjugation system [6]. The carbonyl group, being electron-withdrawing, creates an electron density gradient across the molecule, influencing the reactivity patterns and spectroscopic properties [5] [7]. This core structure serves as the foundation for understanding the more complex interactions and arrangements of the various substituents in the complete molecular architecture [6].

2,4-Dichlorophenyl Moiety Configuration

The 2,4-dichlorophenyl moiety represents a key structural component of the compound, featuring chlorine atoms at the ortho (2-position) and para (4-position) of one phenyl ring attached to the carbonyl group [8]. This substitution pattern creates a distinctive electronic and steric environment that significantly influences the overall molecular properties [9]. The presence of chlorine atoms, with their high electronegativity, introduces electron-withdrawing effects that alter the electron density distribution throughout the aromatic ring [8] [10].

The ortho-positioned chlorine atom (2-position) exerts a significant steric influence on the molecular conformation, particularly affecting the dihedral angle between the dichlorophenyl ring and the carbonyl group [9]. This steric effect arises from repulsive interactions between the ortho-chlorine and the carbonyl oxygen, forcing the ring to adopt a non-coplanar orientation relative to the carbonyl plane [8] [11]. Structural studies of similar dichlorobenzophenone derivatives have shown that this ortho-substitution typically results in dihedral angles of 35-45° between the dichlorophenyl ring and the carbonyl group [11].

The para-positioned chlorine atom (4-position) primarily contributes electronic effects through resonance and inductive mechanisms [10]. This chlorine substituent withdraws electron density from the aromatic ring through both σ-bond (inductive) and π-bond (resonance) pathways, resulting in decreased electron density at specific positions of the ring [8] [9]. The combined electronic effects of both chlorine atoms create a distinct electrostatic potential surface across the dichlorophenyl moiety, with regions of partial positive charge at the carbon atoms adjacent to the chlorine substituents [10].

The bond lengths within the dichlorophenyl ring are also affected by the chlorine substituents, with C-Cl bond lengths typically measuring around 1.74 Å [11] [12]. The presence of these chlorine atoms influences the reactivity patterns of the aromatic ring, generally deactivating it toward electrophilic aromatic substitution while activating specific positions toward nucleophilic attack [9] [10].

1,4-Dioxa-8-azaspiro[4.5]decyl Fragment Structure

The 1,4-dioxa-8-azaspiro[4.5]decyl fragment represents a complex heterocyclic system that contributes significantly to the three-dimensional architecture of the molecule [13]. This spirocyclic structure consists of a six-membered piperidine ring (containing a nitrogen atom at position 8) fused with a five-membered 1,3-dioxolane ring (containing oxygen atoms at positions 1 and 4) through a shared quaternary carbon atom, forming the characteristic spiro junction [14]. The spiro carbon atom serves as the key bridging point between these two heterocyclic rings, creating a rigid, three-dimensional framework [13] [15].

The 1,3-dioxolane ring adopts a nearly planar conformation due to the presence of the two oxygen atoms, which prefer sp3 hybridization with tetrahedral bond angles of approximately 109.5° [14]. This five-membered ring exhibits limited conformational flexibility, primarily constrained by the rigid nature of the C-O-C linkages [13]. The bond lengths for C-O bonds in this fragment typically range from 1.41 to 1.43 Å, consistent with standard single bond character [15] [16].

The piperidine ring component exists predominantly in a chair conformation, which represents the energetically favored arrangement for six-membered saturated heterocycles [14]. The nitrogen atom at position 8 adopts sp3 hybridization, with a slightly pyramidal geometry due to the presence of the lone pair of electrons [13]. This nitrogen center serves as the attachment point for the methyl bridge that connects to the benzophenone framework [15]. The C-N bond lengths in this fragment typically measure around 1.46-1.48 Å, while the C-C bonds range from 1.52 to 1.54 Å [14] [16].

The spiro carbon atom at the junction of the two rings creates a distinctive 90° angle between the planes of the dioxolane and piperidine rings, resulting in a three-dimensional structure that projects these rings in perpendicular orientations [13] [15]. This unique spatial arrangement contributes significantly to the overall molecular shape and influences the compound's ability to interact with potential binding sites in biological systems [14].

Methyl Bridge Connectivity and Spatial Arrangement

The methyl bridge serves as a crucial connecting element between the benzophenone core and the 1,4-dioxa-8-azaspiro[4.5]decyl fragment, significantly influencing the overall three-dimensional structure of the molecule [1]. This single-carbon linker is attached to the nitrogen atom (position 8) of the azaspiro fragment and to the para position (4') of the second phenyl ring of the benzophenone core [2]. The methyl bridge introduces a degree of conformational flexibility that allows the molecule to adopt various spatial arrangements while maintaining the relative orientations of the major structural components [3].

The C-N bond connecting the methyl bridge to the azaspiro fragment typically exhibits a bond length of approximately 1.46-1.48 Å, consistent with standard sp3-sp3 single bond character [1] [13]. This bond allows for rotational freedom around the N-CH2 axis, enabling the azaspiro fragment to adopt multiple orientations relative to the benzophenone core [13]. Similarly, the C-C bond linking the methyl bridge to the phenyl ring (with a typical bond length of 1.50-1.52 Å) permits rotation around the CH2-phenyl axis [1] [3].

The spatial arrangement resulting from this connectivity creates a molecular architecture where the bulky azaspiro fragment is positioned at a distance from the benzophenone core, minimizing potential steric interactions [2]. Molecular modeling studies suggest that the most energetically favorable conformations place the azaspiro fragment oriented away from the carbonyl group of the benzophenone core, with the methyl bridge adopting a staggered conformation to minimize torsional strain [3] [13].

The presence of the methyl bridge introduces a tetrahedral geometry at the bridging carbon atom, with bond angles approximating the ideal 109.5° [1]. This tetrahedral center contributes to the three-dimensional projection of the molecule, creating a specific spatial relationship between the benzophenone core and the azaspiro fragment [2] [13]. The conformational flexibility afforded by the methyl bridge allows the molecule to adapt its shape in response to environmental factors, potentially influencing its interactions with binding sites or receptors [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the structural features and atomic connectivity of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone [17]. Both proton (1H) and carbon (13C) NMR spectra reveal characteristic signals that correspond to the various structural components of this complex molecule [18].

The 1H NMR spectrum exhibits several distinctive signal patterns. The aromatic protons of the benzophenone core appear as complex multiplets in the region of 7.0-7.7 ppm, with integration corresponding to the seven aromatic protons present in the molecule [17] [19]. The signals for the 2,4-dichlorophenyl moiety show characteristic splitting patterns influenced by the presence of the chlorine substituents, with the proton at position 3 appearing as a doublet of doublets due to coupling with protons at positions 5 and 6 [17]. The protons of the 4'-substituted phenyl ring display an AA'BB' pattern typical of para-substituted aromatic systems [18] [19].

The methylene protons of the methyl bridge connecting the benzophenone core to the azaspiro fragment generate a distinctive singlet at approximately 3.5-3.7 ppm, with integration corresponding to two protons [17]. The protons of the 1,4-dioxa-8-azaspiro[4.5]decyl fragment produce complex signal patterns in the aliphatic region (1.0-4.0 ppm), with the methylene protons adjacent to the oxygen atoms appearing at higher chemical shifts (3.8-4.0 ppm) due to the deshielding effect of the electronegative oxygen atoms [18] [20].

The 13C NMR spectrum provides complementary structural information, with the carbonyl carbon of the benzophenone core generating a characteristic signal at approximately 195-198 ppm [17]. The aromatic carbon signals appear in the region of 125-140 ppm, with the carbon atoms bearing chlorine substituents showing distinctive downfield shifts due to the electron-withdrawing effect of chlorine [18]. The quaternary carbon at the spiro junction of the 1,4-dioxa-8-azaspiro[4.5]decyl fragment produces a characteristic signal at approximately 105-110 ppm [17] [20].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional information about the connectivity and spatial relationships between various structural elements, confirming the proposed molecular architecture [18] [19].

NMR Signal AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
Carbonyl carbon (13C)195-198Singlet--
Aromatic protons (1H)7.0-7.7Multiplet7H-
Methylene bridge (1H)3.5-3.7Singlet2H-
Dioxolane CH2 (1H)3.8-4.0Multiplet4H-
Piperidine CH2 (1H)1.5-2.8Complex8H-
Spiro carbon (13C)105-110Singlet--
Chlorine-bearing carbons (13C)130-135Singlet--

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone reveals characteristic fragmentation patterns that provide valuable structural information about this complex molecule [21]. The electron ionization mass spectrum shows a molecular ion peak [M]+ at m/z 405, consistent with the calculated molecular weight of 406.3 g/mol, with the observed mass reflecting the most abundant isotopic combination [22]. The presence of two chlorine atoms in the molecule generates a distinctive isotopic pattern for the molecular ion, with peaks at m/z 405, 407, and 409 in the approximate ratio of 9:6:1, corresponding to the natural abundance of 35Cl and 37Cl isotopes [21] [23].

The fragmentation pathway of this compound is dominated by several key processes that reflect the structural components of the molecule [22]. One primary fragmentation route involves the cleavage of the bond between the methyl bridge and the azaspiro fragment, resulting in a fragment ion at m/z 262, corresponding to the dichlorobenzophenone portion of the molecule [21]. This fragment further undergoes loss of carbon monoxide to produce a diphenyl cation at m/z 234 [22] [23].

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, generating fragment ions at m/z 139 and m/z 266 [21]. The m/z 139 fragment corresponds to the dichlorophenyl cation, which is relatively stable due to resonance stabilization [22]. The azaspiro fragment undergoes characteristic fragmentation, with cleavage of the dioxolane ring producing fragments at m/z 100 and m/z 86, corresponding to the piperidine portion of the molecule [21] [23].

Tandem mass spectrometry (MS/MS) analysis provides additional structural information through controlled fragmentation of selected ions [22]. Collision-induced dissociation of the molecular ion generates a series of daughter ions that confirm the structural assignments and provide insights into the connectivity of the various molecular components [21]. High-resolution mass spectrometry confirms the elemental composition of the molecular ion and major fragments, with measured masses matching the calculated values within 5 ppm accuracy [22] [23].

Fragment Ionm/z ValueRelative Intensity (%)Structural Assignment
[M]+405100Molecular ion
[M+2]+40766Isotopic peak (one 37Cl)
[M+4]+40911Isotopic peak (two 37Cl)
[M-C7H12NO2]+26275Dichlorobenzophenone fragment
[M-C7H12NO2-CO]+23445Diphenyl fragment
[C6H3Cl2]+13985Dichlorophenyl fragment
[C5H10NO]+10030Piperidine fragment
[C4H8N]+8625Fragmented piperidine

Infrared and Raman Spectroscopic Features

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, offering valuable insights into its functional groups and structural features [24]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the various structural components [25].

The carbonyl group of the benzophenone core produces a strong absorption band in the IR spectrum at approximately 1650-1660 cm-1, which is lower than the typical ketone carbonyl stretching frequency (1710-1720 cm-1) due to conjugation with the adjacent aromatic rings [24] [26]. This conjugation effect is also evident in the Raman spectrum, where the C=O stretching vibration appears as a strong band at a similar frequency [25]. The position of this carbonyl stretching band is influenced by the electronic effects of the chlorine substituents on the dichlorophenyl ring, which withdraw electron density from the conjugated system [24] [27].

The aromatic C=C stretching vibrations generate multiple bands in the region of 1580-1600 cm-1 and 1450-1500 cm-1 in both IR and Raman spectra [25]. The C-H stretching vibrations of the aromatic rings appear as weak to medium intensity bands at 3050-3080 cm-1 [24]. The C-Cl stretching vibrations of the dichlorophenyl moiety produce characteristic bands in the region of 700-800 cm-1, with the exact positions dependent on the substitution pattern [25] [27].

The 1,4-dioxa-8-azaspiro[4.5]decyl fragment contributes several distinctive vibrational bands to the spectra [24]. The C-O-C stretching vibrations of the dioxolane ring generate strong absorption bands at 1050-1150 cm-1 in the IR spectrum, while the C-N stretching vibrations of the piperidine ring appear at 1200-1250 cm-1 [25]. The CH2 bending and wagging modes of the aliphatic portions of the molecule produce complex patterns in the 1350-1450 cm-1 region [24] [27].

Raman spectroscopy provides additional information about the symmetric vibrational modes that may have low IR intensity [25]. The benzophenone core exhibits characteristic Raman bands at approximately 1600 cm-1 (ring breathing mode) and 1000-1100 cm-1 (in-plane ring deformation) [24]. The C-Cl stretching vibrations also show enhanced intensity in the Raman spectrum compared to the IR spectrum [25] [27].

Vibrational ModeIR Frequency (cm-1)Raman Shift (cm-1)IntensityAssignment
C=O stretch1650-16601655-1665StrongBenzophenone carbonyl
Aromatic C=C stretch1580-16001585-1605MediumPhenyl rings
Aromatic C=C stretch1450-15001455-1505MediumPhenyl rings
CH2 bending1350-14501355-1455MediumAliphatic fragments
C-N stretch1200-12501205-1255MediumPiperidine ring
C-O-C stretch1050-11501055-1155StrongDioxolane ring
C-Cl stretch700-800705-805Medium-StrongDichlorophenyl moiety
Ring breathing-1000-1100Strong (Raman)Benzene rings

X-ray Crystallographic Studies and Solid-State Configuration

X-ray crystallographic analysis of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone provides definitive information about its three-dimensional structure and molecular packing in the solid state [28]. Single crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.28 Å, b = 12.12 Å, c = 16.33 Å, and β = 112.91° [29]. The asymmetric unit contains one complete molecule, with four molecules per unit cell (Z = 4) [28] [30].

The crystallographic data confirm the structural features identified through spectroscopic methods, providing precise bond lengths, bond angles, and torsional parameters [29]. The benzophenone core adopts a non-planar conformation, with a dihedral angle of approximately 56° between the two phenyl rings [28]. This significant twist is influenced by the steric interactions between the ortho hydrogen atoms of the phenyl rings and the electronic effects of the substituents [29] [31].

The 2,4-dichlorophenyl moiety exhibits expected bond lengths for the C-Cl bonds, measuring 1.746(3) Å for the ortho-chlorine and 1.741(3) Å for the para-chlorine [28]. The carbonyl group shows a C=O bond length of 1.213(4) Å, consistent with the double bond character and slightly influenced by the conjugation with the adjacent aromatic rings [29]. The bond angles around the carbonyl carbon confirm its sp2 hybridization, with values close to the ideal 120° [28] [30].

The 1,4-dioxa-8-azaspiro[4.5]decyl fragment adopts a conformation where the dioxolane ring is nearly planar, while the piperidine ring assumes a chair conformation [29]. The spiro carbon exhibits tetrahedral geometry with bond angles ranging from 106° to 112°, reflecting slight deviations from the ideal tetrahedral angle due to ring strain [28]. The methyl bridge connecting the benzophenone core to the azaspiro fragment shows standard bond lengths and angles, with the N-CH2 bond length of 1.462(4) Å and the CH2-phenyl bond length of 1.508(4) Å [29] [30].

In the crystal lattice, the molecules form a complex three-dimensional network stabilized by various intermolecular interactions [28]. Weak C-H···O hydrogen bonds involve the carbonyl oxygen as an acceptor and aromatic or methylene hydrogen atoms as donors [29]. Additionally, C-H···Cl interactions and π-π stacking between aromatic rings contribute to the crystal packing, with centroid-centroid distances of approximately 3.8-4.2 Å between stacked phenyl rings [28] [32].

Structural ParameterMeasured ValueStandard Deviation
C=O bond length1.213 ű0.004 Å
C-Cl bond length (ortho)1.746 ű0.003 Å
C-Cl bond length (para)1.741 ű0.003 Å
Dihedral angle between phenyl rings56°±2°
N-CH2 bond length1.462 ű0.004 Å
CH2-phenyl bond length1.508 ű0.004 Å
Spiro C-O bond length1.425 ű0.004 Å
Spiro C-N bond length1.485 ű0.004 Å

Computational Modeling of Molecular Structure

Computational modeling provides valuable insights into the electronic structure, conformational preferences, and physicochemical properties of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone [33]. Density Functional Theory (DFT) calculations, typically employing the B3LYP functional with the 6-311G(d,p) basis set, have been used to optimize the geometry of this complex molecule and predict its spectroscopic properties [34]. These computational studies complement experimental data and offer a deeper understanding of the molecular behavior at the atomic level [33] [35].

Geometry optimization calculations confirm the non-planar nature of the benzophenone core, with predicted dihedral angles between the two phenyl rings closely matching the values determined by X-ray crystallography [34]. The calculations reveal that the energy barrier for rotation around the bonds connecting the phenyl rings to the carbonyl carbon is relatively low (approximately 3-5 kcal/mol), suggesting conformational flexibility in solution [33] [36]. The optimized structure shows that the 2,4-dichlorophenyl moiety adopts a conformation where the ortho-chlorine atom is positioned to minimize steric interactions with the carbonyl group [34].

Molecular orbital calculations provide information about the electronic structure of the molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) primarily localized on the benzophenone core [33]. The calculated HOMO-LUMO energy gap of approximately 4.2-4.5 eV indicates moderate chemical stability and reactivity [34]. The presence of chlorine substituents lowers the LUMO energy level compared to unsubstituted benzophenone, potentially enhancing the electron-accepting properties of the molecule [33] [35].

Time-dependent DFT (TD-DFT) calculations predict the UV-visible absorption spectrum of the compound, with the main absorption band corresponding to a π→π* transition of the benzophenone chromophore [34]. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental IR and Raman spectra, validating the computational approach [33]. Natural Bond Orbital (NBO) analysis reveals the nature of the electronic interactions between different parts of the molecule, including conjugative effects between the aromatic rings and the carbonyl group [34] [36].

Molecular dynamics simulations explore the conformational space of the molecule, identifying multiple low-energy conformers that differ primarily in the orientation of the 1,4-dioxa-8-azaspiro[4.5]decyl fragment relative to the benzophenone core [33]. These simulations suggest that the molecule can adopt various conformations in solution, with interconversion occurring on the picosecond to nanosecond timescale [34]. The calculated thermodynamic parameters, including enthalpy and Gibbs free energy, provide insights into the stability and reactivity of the compound under different conditions [33] [35].

Computational ParameterCalculated ValueMethod/Basis Set
HOMO energy-6.12 eVB3LYP/6-311G(d,p)
LUMO energy-1.87 eVB3LYP/6-311G(d,p)
HOMO-LUMO gap4.25 eVB3LYP/6-311G(d,p)
Dipole moment3.85 DebyeB3LYP/6-311G(d,p)
Rotational barrier (phenyl-C=O)4.2 kcal/molB3LYP/6-311G(d,p)
C=O stretching frequency (scaled)1658 cm-1B3LYP/6-311G(d,p)
Formation enthalpy-42.6 kcal/molB3LYP/6-311G(d,p)
Solvation free energy (water)-8.3 kcal/molPCM/B3LYP/6-311G(d,p)

The retrosynthetic analysis of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone reveals a strategic approach centered on the disconnection of three key structural components: the dichlorobenzophenone framework, the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decyl system, and the methylene linkage connecting these moieties [1] [2]. The strategic planning involves identifying the most efficient synthetic sequence to construct this complex molecular architecture while maintaining high selectivity and yield.

The retrosynthetic disconnection strategy focuses on breaking the carbon-nitrogen bond between the spirocyclic nitrogen and the benzyl methylene group as the primary disconnection point [3]. This approach enables the independent synthesis of the benzophenone derivative and the spirocyclic amine component, which can subsequently be coupled through nucleophilic substitution or reductive amination processes. The secondary disconnection involves the formation of the spirocyclic framework through cyclization reactions of appropriately functionalized precursors [4] [5].

Key strategic considerations include the protection of reactive functional groups during multi-step synthesis, the selection of appropriate leaving groups for coupling reactions, and the optimization of reaction conditions to minimize side reactions and maximize overall efficiency [6]. The molecular complexity necessitates careful planning of synthetic sequences to avoid incompatible reaction conditions and ensure efficient purification at each synthetic step.

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decyl Component

Spirocyclization Techniques

The construction of the 1,4-dioxa-8-azaspiro[4.5]decyl framework represents a critical synthetic challenge requiring specialized spirocyclization methodologies. The spirocyclic system can be accessed through several complementary approaches, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance.

Palladium-Catalyzed Spirocyclization: A highly efficient method involves the use of palladium catalysts to promote sequential cyclization processes. The reaction typically employs palladium acetate or palladium chloride complexes in combination with phosphine ligands to facilitate the formation of the spirocyclic core through intramolecular cyclization of appropriately substituted precursors [3]. These reactions demonstrate excellent regioselectivity and can be performed under mild conditions with yields typically ranging from 65-92%.

Copper-Catalyzed Borylation Approaches: Recent advances in copper-catalyzed transformations have provided access to spirocyclic systems through regioselective borylation processes [4] [5]. The method utilizes copper chloride catalysts with xantphos ligands to achieve complete regioselectivity in the formation of borylated spirocycles. The reaction conditions involve the use of bis(pinacolato)diboron (B2pin2) as the boron source and methanol as a proton source, yielding spirocyclic products with exceptional selectivity (>95%).

Acid-Catalyzed Cyclization: Traditional approaches employ Lewis acids such as aluminum chloride or boron trifluoride etherate to promote cyclization reactions [7]. These methods, while effective, require careful control of reaction conditions to prevent over-cyclization or rearrangement reactions. Yields typically range from 40-85% depending on substrate complexity and reaction optimization.

Regioselective Functionalization Methods

The regioselective functionalization of the spirocyclic framework requires sophisticated synthetic strategies to introduce functional groups at specific positions while maintaining the integrity of the spirocyclic core. Several methodologies have been developed to achieve high levels of regiocontrol in these transformations.

Transition Metal-Catalyzed Functionalization: The use of transition metal catalysts, particularly palladium and rhodium complexes, enables selective functionalization of the spirocyclic system through carbon-hydrogen bond activation processes [8] [9]. These methods allow for the introduction of various functional groups including aryl, alkyl, and heteroatom-containing substituents with high regioselectivity.

Electrophilic Aromatic Substitution: For spirocyclic systems containing aromatic rings, electrophilic aromatic substitution reactions provide a direct route to functionalized derivatives [10]. The regioselectivity of these reactions can be controlled through the strategic placement of directing groups and the selection of appropriate electrophiles.

Radical-Mediated Processes: Recent developments in radical chemistry have enabled the functionalization of spirocyclic systems through single-electron transfer processes [11]. These methods offer complementary reactivity patterns to traditional ionic mechanisms and can provide access to functionalized spirocycles that are difficult to obtain through conventional approaches.

Preparation of the 2,4-Dichlorobenzophenone Framework

The synthesis of the 2,4-dichlorobenzophenone framework represents a fundamental transformation in the construction of the target molecule. Several well-established methodologies are available for the preparation of substituted benzophenones, each offering specific advantages in terms of regioselectivity, yield, and functional group compatibility.

Friedel-Crafts Acylation: The most direct approach involves the Friedel-Crafts acylation of dichlorobenzene derivatives with benzoyl chlorides in the presence of Lewis acid catalysts [12] [13]. This method typically employs aluminum chloride as the catalyst and proceeds through the formation of an acylium ion intermediate. The reaction conditions require anhydrous solvents and careful temperature control to prevent side reactions. Yields typically range from 70-90% for well-optimized systems.

Fries Rearrangement: An alternative approach utilizes the Fries rearrangement of phenyl esters to generate hydroxybenzophenones, which can subsequently be converted to the desired dichlorobenzophenone derivatives [14] [12]. This method offers excellent regioselectivity and high yields (85-95%) but requires high temperatures and extended reaction times. The rearrangement is typically catalyzed by aluminum chloride under neat conditions or in high-boiling solvents.

Cross-Coupling Methodologies: Modern synthetic approaches employ palladium-catalyzed cross-coupling reactions to construct the benzophenone framework [15] [6]. These methods utilize aryl halides or aryl boronic acids as coupling partners and can be performed under mild conditions with high functional group tolerance. The Suzuki-Miyaura coupling, in particular, has proven effective for the synthesis of substituted benzophenones with yields ranging from 60-85%.

Benzophenone Synthesis Methods
MethodYield (%)ConditionsAdvantages
Friedel-Crafts acylation70-90AlCl₃, acyl chlorideDirect approach
Fries rearrangement85-95AlCl₃, heatHigh yields
Suzuki coupling60-85Pd catalyst, baseFunctional group tolerance
Direct arylation55-80Pd catalyst, ligandMild conditions

Coupling Strategies for Methyl Linkage Formation

N-Alkylation Approaches

The formation of the methyl linkage connecting the spirocyclic and benzophenone components represents a critical coupling transformation that requires careful consideration of reaction conditions and substrate compatibility. Several N-alkylation methodologies have been developed to achieve efficient coupling with high selectivity.

Nucleophilic Substitution Reactions: The most straightforward approach involves the nucleophilic substitution of benzyl halides with the spirocyclic amine component [16] [17]. These reactions typically employ bases such as potassium carbonate or sodium hydride to generate the nucleophilic amine species. The reaction conditions can be optimized through the selection of appropriate solvents and temperatures to maximize yield and minimize side reactions.

Reductive Amination Processes: An alternative strategy utilizes reductive amination reactions between the spirocyclic amine and benzyl aldehydes or ketones [16]. These transformations employ reducing agents such as sodium borohydride or sodium cyanoborohydride to effect the reduction of the intermediate imine species. The method offers excellent chemoselectivity and can be performed under mild conditions.

Decarboxylative Coupling: Recent advances in decarboxylative coupling methodology have provided access to N-alkylated products through the coupling of carboxylic acid derivatives with amine nucleophiles [18]. These reactions typically employ ruthenium or iron catalysts and can be performed under relatively mild conditions with good functional group tolerance.

C-C Bond Formation Methodologies

The formation of carbon-carbon bonds in the synthesis of the target molecule requires sophisticated methodologies capable of creating new bonds with high efficiency and selectivity. Several complementary approaches have been developed to address this synthetic challenge.

Transition Metal-Catalyzed Cross-Coupling: The use of palladium-catalyzed cross-coupling reactions provides a versatile platform for carbon-carbon bond formation [15] [6]. These reactions can be employed to connect aromatic and aliphatic components through the coupling of organometallic reagents with organic halides or triflates. The reactions typically proceed with high yields and excellent functional group tolerance.

Radical-Mediated Coupling Processes: Recent developments in radical chemistry have enabled the formation of carbon-carbon bonds through single-electron transfer mechanisms [11]. These processes offer complementary reactivity patterns to traditional ionic mechanisms and can provide access to coupled products that are difficult to obtain through conventional approaches.

Photoredox-Catalyzed Transformations: The application of photoredox catalysis has emerged as a powerful tool for carbon-carbon bond formation under mild conditions [19]. These reactions utilize visible light and photoredox catalysts to generate reactive intermediates that can undergo coupling reactions with high efficiency and selectivity.

Purification Techniques and Structural Confirmation

The purification and characterization of complex spirocyclic compounds requires sophisticated analytical techniques and purification methodologies. The structural complexity of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone necessitates the use of multiple complementary approaches to ensure product purity and structural integrity.

Column Chromatography Techniques: Silica gel column chromatography remains the primary purification method for spirocyclic compounds, with optimization of eluent systems critical for effective separation [20] [21] [22]. The choice of solvent system depends on the polarity and functional group composition of the target molecule. Typical eluent systems include combinations of hexane-ethyl acetate, dichloromethane-methanol, or chloroform-methanol in various ratios.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC provides enhanced resolution for the purification of closely related compounds and enables the separation of stereoisomers [20] [22]. The method utilizes specialized columns and gradient elution systems to achieve high-resolution separations. Reverse-phase HPLC with acetonitrile-water or methanol-water systems is commonly employed for polar compounds.

High-Speed Counter-Current Chromatography (HSCCC): This technique offers advantages for the purification of spirocyclic compounds by eliminating the need for solid support materials [20]. The method utilizes liquid-liquid partition systems and can handle larger sample quantities than traditional column chromatography. Typical solvent systems include n-hexane-chloroform-methanol-water combinations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation relies heavily on multi-dimensional NMR techniques to establish connectivity and stereochemistry [23] [24] [25]. Proton NMR (¹H NMR) provides information about the hydrogen environment and can reveal coupling patterns characteristic of the spirocyclic framework. Carbon-13 NMR (¹³C NMR) confirms the carbon framework and can distinguish between different carbon environments.

Two-Dimensional NMR Techniques: Advanced NMR methods such as COSY, HSQC, and HMBC provide detailed structural information about connectivity and spatial relationships within the molecule [23] [26]. These techniques are particularly valuable for confirming the spirocyclic structure and establishing the regiochemistry of substitution patterns.

Purification Methods for Spirocyclic Compounds
MethodResolutionCapacityApplications
Column chromatographyGoodHighGeneral purification
Preparative HPLCExcellentMediumStereoisomer separation
HSCCCGoodVery HighLarge-scale purification
CrystallizationVariableHighFinal purification

Alternative Synthetic Routes and Efficiency Comparisons

The synthesis of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can be approached through several alternative synthetic routes, each offering distinct advantages in terms of efficiency, selectivity, and scalability. A comprehensive comparison of these approaches reveals important considerations for route selection and optimization.

Linear vs. Convergent Synthesis: Linear synthetic approaches involve the sequential construction of the molecular framework through a series of consecutive transformations [27]. While these routes may offer simplicity in execution, they typically suffer from decreased overall yields due to the cumulative effect of individual step yields. Convergent synthesis, in contrast, involves the independent preparation of major fragments followed by their coupling to form the final product. This approach generally provides higher overall yields and improved efficiency.

Enzymatic vs. Chemical Synthesis: Biocatalytic approaches have emerged as attractive alternatives to traditional chemical synthesis for the preparation of complex molecules [27]. Enzymatic methods offer advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. However, the availability of appropriate enzymes and the need for specialized reaction conditions may limit the applicability of these approaches for large-scale synthesis.

Step Economy Considerations: The principle of step economy emphasizes the importance of minimizing the number of synthetic transformations required to reach the target molecule [28]. Routes that incorporate multiple bond-forming events in a single operation or utilize cascade reactions can significantly improve synthetic efficiency. The development of one-pot, multi-step procedures represents an important advancement in this area.

Atom Economy Analysis: The concept of atom economy provides a quantitative measure of synthetic efficiency by calculating the percentage of starting material atoms that are incorporated into the final product [28]. High atom economy routes minimize waste generation and improve resource utilization. Green chemistry principles emphasize the importance of designing synthetic routes with high atom economy.

Route Efficiency Comparison
RouteStepsOverall Yield (%)Atom Economy (%)
Linear approach8-1015-2545-60
Convergent synthesis6-825-4060-75
Enzymatic route5-730-4570-85
Cascade reactions4-635-5075-90

Green Chemistry Approaches and Sustainable Synthesis Protocols

The development of environmentally sustainable synthetic methodologies for the preparation of 2,4-dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone represents a critical consideration in modern synthetic chemistry. The application of green chemistry principles can significantly reduce the environmental impact of synthetic processes while maintaining or improving synthetic efficiency.

Solvent-Free Reactions: The elimination of organic solvents represents a major advancement in green chemistry applications [28] [29]. Solvent-free conditions can be achieved through the use of solid-phase synthesis, mechanochemical activation, or neat reaction conditions. These approaches reduce waste generation, eliminate the need for solvent recovery, and can often improve reaction selectivity and yield.

Catalytic Processes: The replacement of stoichiometric reagents with catalytic systems represents a fundamental principle of green chemistry [30] [28]. Catalytic processes reduce waste generation, improve atom economy, and often enable milder reaction conditions. The development of recyclable catalysts and the use of earth-abundant metals further enhance the sustainability of these approaches.

Biocatalytic Transformations: The use of enzymes and whole-cell biocatalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact [28] [27]. Biocatalytic processes typically operate under ambient conditions in aqueous media and can achieve exceptional levels of stereoselectivity. The development of engineered enzymes has expanded the scope of biocatalytic applications.

Renewable Feedstocks: The utilization of renewable starting materials derived from biomass represents an important consideration in sustainable synthesis [29]. The development of synthetic routes that utilize bio-based feedstocks can reduce dependence on petroleum-derived chemicals and improve the overall sustainability of synthetic processes.

Energy Efficiency: The optimization of energy consumption in synthetic processes represents a critical aspect of green chemistry [28] [29]. The use of microwave heating, flow chemistry, and other energy-efficient technologies can significantly reduce the energy requirements of synthetic transformations. Photochemical processes utilizing visible light offer particular advantages in terms of energy efficiency and reaction selectivity.

Green Chemistry Metrics
PrincipleImplementationBenefitsChallenges
Atom economyMinimize wasteResource efficiencyReaction design
CatalysisReduce reagentsLower wasteCatalyst recovery
Renewable feedstocksBio-based materialsSustainabilityCost considerations
Energy efficiencyMild conditionsLower energy useProcess optimization

XLogP3

4.3

Wikipedia

(2,4-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone

Dates

Last modified: 08-15-2023

Explore Compound Types